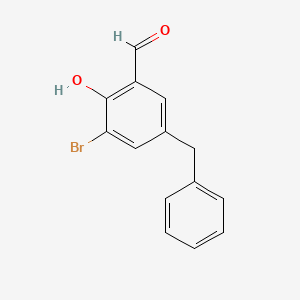

5-benzyl-3-bromo-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzyl-3-bromo-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzaldehyde, featuring a bromine atom at the third position, a hydroxyl group at the second position, and a benzyl group at the fifth position on the benzene ring

Mechanism of Action

Target of Action

Based on its structural similarity to other benzaldehyde derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Based on its structural similarity to other benzaldehyde derivatives, it may exert various biological effects, potentially influencing cellular processes such as signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-benzyl-3-bromo-2-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity . Furthermore, the compound should be stored in a sealed container in a cool, dry place, with good ventilation or exhaust .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 5-Benzyl-3-Bromo-2-Hydroxybenzaldehyde, typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position

Molecular Mechanism

It is known that the compound can undergo free radical reactions, such as those initiated by N-bromosuccinimide (NBS)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-benzyl-2-hydroxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-benzyl-3-bromo-2-hydroxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

Oxidation: 5-benzyl-3-bromo-2-hydroxybenzoic acid.

Reduction: 5-benzyl-3-bromo-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Benzyl-3-bromo-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and ligands for coordination chemistry .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

- 5-Benzyl-2-hydroxybenzaldehyde

- 5-Bromo-2-hydroxybenzaldehyde

- 3-Bromo-4-hydroxybenzaldehyde

- 2-Bromo-5-hydroxybenzaldehyde

Comparison: 5-Benzyl-3-bromo-2-hydroxybenzaldehyde is unique due to the presence of both a benzyl group and a bromine atom on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the benzyl group can enhance lipophilicity, while the bromine atom can increase the compound’s electrophilicity, making it more reactive in substitution reactions .

Biological Activity

5-Benzyl-3-bromo-2-hydroxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential antioxidant effects.

- Anticancer Potential : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A notable study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Klebsiella pneumoniae | 150 |

The compound showed promising results, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated that as the concentration of the compound increased, its ability to scavenge free radicals also increased, as shown in Figure 1.

DPPH Scavenging Activity

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- DNA Interaction : Evidence suggests that it can interact with DNA, potentially leading to DNA cleavage or inhibition of replication in cancer cells.

- Free Radical Scavenging : Its hydroxyl group likely plays a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Case Study 1: Antimicrobial Evaluation

A comprehensive study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various benzaldehyde derivatives, including this compound. The researchers found that this compound had comparable activity to standard antibiotics against resistant strains, suggesting its potential as a lead compound for drug development .

Case Study 2: Antioxidant Properties

In another study published in Food Chemistry, the antioxidant activity was investigated using various assays including DPPH and ABTS. The findings indicated that this compound exhibited significant antioxidant activity, which correlated with its structural features .

Properties

IUPAC Name |

5-benzyl-3-bromo-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-11(7-12(9-16)14(13)17)6-10-4-2-1-3-5-10/h1-5,7-9,17H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBRAWHUGVXENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.